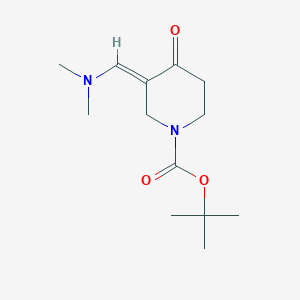
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
The synthesis of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-oxopiperidine with dimethylamine and a Boc-protecting group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activities or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate can be compared with similar compounds such as:
- 1-Boc-4-oxopiperidine-2-carboxylic acid
- Boc-5-oxopyrrolidine-2-carboxylic acid
- Methyl 1-Boc-5-oxo-piperidine-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dimethylamino group, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
1202645-17-7 |
|---|---|
Formule moléculaire |
C13H22N2O3 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8+ |
Clé InChI |
YUSMZDVTEOAHDL-CSKARUKUSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C/N(C)C)/C1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















